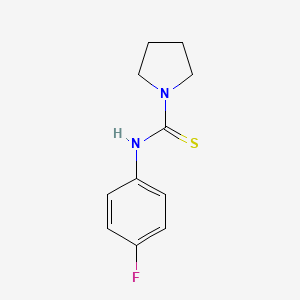

N-(4-fluorophenyl)-1-pyrrolidinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

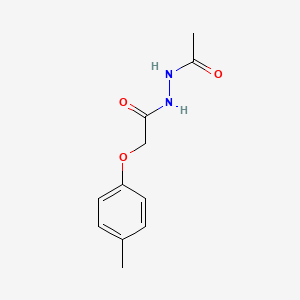

Description

N-(4-fluorophenyl)-1-pyrrolidinecarbothioamide is a chemical compound of interest in various fields due to its unique structure and properties. It belongs to a class of compounds that exhibit a range of biological activities and have potential applications in medicinal chemistry and materials science. The synthesis and characterization of compounds related to N-(4-fluorophenyl)-1-pyrrolidinecarbothioamide are critical for understanding their chemical behavior and potential uses.

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions, nucleophilic substitution reactions, and ester hydrolysis, highlighting the complexity and versatility in forming these compounds. For instance, a related compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, was synthesized via a multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine (Sharma et al., 2013). Similarly, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was synthesized from commercially available precursors through a series of nucleophilic substitution reactions and ester hydrolysis, demonstrating a high-yield synthetic method (Zhou et al., 2021).

Molecular Structure Analysis

The crystal structure and molecular conformations of these compounds have been extensively studied using single crystal X-ray diffraction data. The analyses reveal that these molecules often exhibit planar structures with specific conformations for pyrrolidine rings and are stabilized by various intermolecular interactions, including hydrogen bonds and ᴨ-ᴨ interactions (Sharma et al., 2013).

Scientific Research Applications

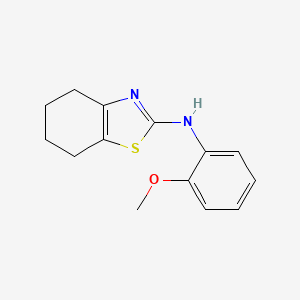

Medicinal Chemistry Applications

- Compounds with structures similar to N-(4-fluorophenyl)-1-pyrrolidinecarbothioamide have been identified as potent and selective inhibitors of various kinases, showing promise as therapeutic agents in cancer treatment. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were explored for their potent and selective inhibition of Met kinase, demonstrating significant tumor stasis in preclinical models (Gretchen M. Schroeder et al., 2009).

- Another area of interest is the development of novel anticancer agents. Pyrazole derivatives, including structures similar to N-(4-fluorophenyl)-1-pyrrolidinecarbothioamide, have been designed and evaluated for their cytotoxicity against various cancer cell lines, showing promising results as potential anticancer agents (Raquib Alam et al., 2016).

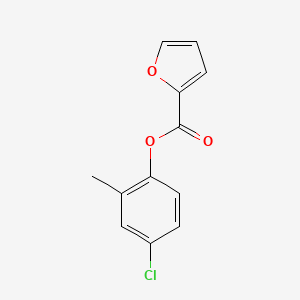

Material Science Applications

- In the field of material science, such compounds are explored for their potential in creating novel sensors and imaging agents. For example, pyrrolidine constrained bipyridyl-dansyl conjugates have been synthesized and evaluated as selective chemosensors for metal ions based on internal charge transfer mechanisms (D. Maity & T. Govindaraju, 2010).

Biochemical Applications

- On the biochemical front, related compounds have been utilized in the development of molecular imaging probes for studying the brain's biochemistry in disorders such as Alzheimer's disease. Compounds structurally related to N-(4-fluorophenyl)-1-pyrrolidinecarbothioamide have been applied as selective serotonin 1A (5-HT1A) molecular imaging probes in conjunction with positron emission tomography (PET) (V. Kepe et al., 2006).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(4-fluorophenyl)pyrrolidine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2S/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDGTYCVRPYQMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)

![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)

![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)

![2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553149.png)

![2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5553155.png)

![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)

![1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5553175.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5553181.png)